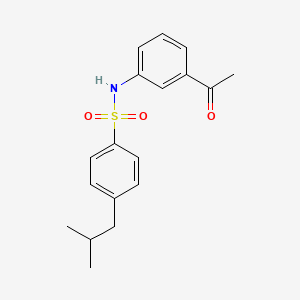
2-bromo-4-chlorophenyl phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-4-chlorophenyl phenylcarbamate, also known as BPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPPC is a carbamate derivative that is synthesized through a multistep process involving the reaction of 2-bromo-4-chlorophenol and phenyl isocyanate.
Wissenschaftliche Forschungsanwendungen
2-bromo-4-chlorophenyl phenylcarbamate has been studied extensively for its potential applications in various fields. One of the primary applications of 2-bromo-4-chlorophenyl phenylcarbamate is in the field of agriculture, where it has been shown to have herbicidal properties. 2-bromo-4-chlorophenyl phenylcarbamate has been found to inhibit the growth of various weeds, making it a potential candidate for use in weed control.
2-bromo-4-chlorophenyl phenylcarbamate has also been studied for its potential applications in the field of medicine. It has been shown to have antitumor properties and has been studied as a potential treatment for various types of cancer. 2-bromo-4-chlorophenyl phenylcarbamate has also been found to have antibacterial and antifungal properties, making it a potential candidate for use in the development of new antibiotics.
Wirkmechanismus
The mechanism of action of 2-bromo-4-chlorophenyl phenylcarbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins within cells. 2-bromo-4-chlorophenyl phenylcarbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine, which can have various effects on the body.
Biochemical and Physiological Effects
2-bromo-4-chlorophenyl phenylcarbamate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various weeds and has been shown to have antitumor, antibacterial, and antifungal properties. 2-bromo-4-chlorophenyl phenylcarbamate has also been found to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine. This increase can have various effects on the body, including the stimulation of the parasympathetic nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 2-bromo-4-chlorophenyl phenylcarbamate for lab experiments is its herbicidal properties. 2-bromo-4-chlorophenyl phenylcarbamate has been shown to inhibit the growth of various weeds, making it a potential candidate for use in weed control. 2-bromo-4-chlorophenyl phenylcarbamate also has antitumor, antibacterial, and antifungal properties, making it a potential candidate for use in the development of new antibiotics and cancer treatments.
One of the limitations of 2-bromo-4-chlorophenyl phenylcarbamate for lab experiments is its potential toxicity. 2-bromo-4-chlorophenyl phenylcarbamate has been shown to have toxic effects on various organisms, including humans. Careful handling and disposal of 2-bromo-4-chlorophenyl phenylcarbamate are necessary to prevent harm to researchers and the environment.
Zukünftige Richtungen
For the study of 2-bromo-4-chlorophenyl phenylcarbamate include the development of 2-bromo-4-chlorophenyl phenylcarbamate-based herbicides and antibiotics and further research into its mechanism of action and potential effects on the human body.
Synthesemethoden
The synthesis of 2-bromo-4-chlorophenyl phenylcarbamate involves a multistep process that begins with the reaction of 2-bromo-4-chlorophenol with thionyl chloride to form 2-bromo-4-chlorophenyl chloride. This intermediate is then reacted with phenyl isocyanate to form 2-bromo-4-chlorophenyl phenylcarbamate. The reaction is typically carried out in anhydrous conditions and requires a catalyst such as triethylamine to facilitate the reaction.
Eigenschaften
IUPAC Name |
(2-bromo-4-chlorophenyl) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO2/c14-11-8-9(15)6-7-12(11)18-13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEPSACWBFJRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5836369.png)
![methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5836376.png)

![2-[(2,6-difluorobenzyl)thio]-N-phenylacetamide](/img/structure/B5836394.png)
![1-(4-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5836400.png)
![N-cyclopropyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5836407.png)
![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5836413.png)

![7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5836420.png)

![N-(3-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5836434.png)

![3-[(2-chloro-5-methylphenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5836449.png)